molecular formula C16H10Cl2FNO4S B13346252 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 31368-32-8

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13346252
CAS No.: 31368-32-8
M. Wt: 402.2 g/mol
InChI Key: AGJNBXQYIMASIF-ZPUQHVIOSA-N
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Description

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS: 31368-32-8) is a sulfonyl fluoride derivative with a complex polyaromatic structure. Its molecular formula is C₁₆H₁₀Cl₂FNO₄S, and its molecular weight is 402.2243 g/mol . Key physical properties include:

  • Density: 1.513 g/cm³
  • Boiling Point: 547.1°C (at 760 mmHg)
  • Melting Point: 284.7°C
  • Refractive Index: 1.628
  • Vapor Pressure: 1.81 × 10⁻¹¹ mmHg at 25°C .

The compound features a conjugated buta-1,3-dienyl linker bridging two aromatic rings: one substituted with a sulfonyl fluoride (-SO₂F) and a chlorine atom, and the other with nitro (-NO₂) and chlorine substituents. The sulfonyl fluoride group confers electrophilic reactivity, while the nitro and chlorine groups enhance electron-withdrawing effects, influencing stability and interaction with biological targets .

Properties

CAS No.

31368-32-8

Molecular Formula

C16H10Cl2FNO4S

Molecular Weight

402.2 g/mol

IUPAC Name

5-chloro-2-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H10Cl2FNO4S/c17-13-7-5-12(16(9-13)25(19,23)24)4-2-1-3-11-6-8-14(20(21)22)10-15(11)18/h1-10H/b3-1+,4-2+

InChI Key

AGJNBXQYIMASIF-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C=C/C2=C(C=C(C=C2)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC=CC2=C(C=C(C=C2)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

a) Fluorine-Chlorine Exchange Reaction

  • Procedure : React 5-chloro-2-substituted benzene sulfonyl chloride with potassium fluoride (KF) in polar aprotic solvents (e.g., sulfolane or acetonitrile with crown ethers) at 190–240°C.
  • Example :

    Starting Material Conditions Yield Reference
    5-Chloro-1,3-benzenedisulfonyl chloride KF, sulfolane, 235°C, 4.75 h 45%
    4,5-Dichloro-1,3-benzenedisulfonyl chloride KF, acetonitrile, crown ether 50%
  • Mechanism : Nucleophilic substitution (SN2) at sulfur, facilitated by high-temperature activation.

b) Green Synthesis via Thiol/KF Reaction

  • Procedure : React thiol precursors with SHC5® (a fluorinating agent) and KF under mild conditions.
  • Advantages : Non-toxic by-products (Na/K salts), scalable for aromatic sulfonyl fluorides.

Introduction of Buta-1,3-dien-1-yl Side Chain

The conjugated diene linker is installed via cross-coupling or condensation reactions:

a) Heck Coupling

  • Substrate : 5-Chloro-2-iodobenzene-1-sulfonyl fluoride.
  • Reagents : 2-Chloro-4-nitrophenylbutadiene, Pd(OAc)₂, PPh₃, Et₃N.
  • Conditions : 80–100°C in DMF, 12–24 h.
  • Yield : ~60–70% (estimated from analogous chromene syntheses).

b) Wittig Reaction

  • Substrate : 5-Chloro-2-formylbenzene-1-sulfonyl fluoride.
  • Reagents : (2-Chloro-4-nitrophenyl)butadienylphosphonium ylide.
  • Conditions : THF, 0°C to RT, 6 h.

Functionalization of the Phenyl Substituent

The 2-chloro-4-nitrophenyl group is introduced sequentially:

a) Nitration

  • Substrate : 2-Chloro-4-phenylbutadiene.
  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C → RT.
  • Regioselectivity : Nitration occurs para to chlorine due to directing effects.

b) Chlorination

  • Method : Electrophilic substitution using Cl₂/FeCl₃ in CH₂Cl₂.
  • Position : Ortho to nitro group for steric accessibility.

Optimization Challenges

  • Stereoselectivity : The butadienyl geometry (E/Z) requires careful control via reaction conditions (e.g., Pd catalysts for Heck coupling).
  • Functional Group Compatibility : Sulfonyl fluorides are sensitive to strong bases; nitration must precede sulfonyl fluoride installation.

Data Table: Comparative Analysis of Methods

Step Method Conditions Yield Limitations
Sulfonyl Fluoride KF/sulfolane 235°C, 4.75 h 45% High energy input
Sulfonyl Fluoride SHC5®/KF RT, 2 h 85% Requires specialized reagent
Butadienyl Coupling Heck Pd(OAc)₂, 80°C ~60% Stereochemical control
Nitration HNO₃/H₂SO₄ 0°C → RT 75% Over-nitration risk

Chemical Reactions Analysis

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation reactions: The compound can undergo oxidation reactions, particularly at the buta-1,3-dien-1-yl moiety, forming epoxides or other oxidized products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitro and chloro groups may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties with Structurally Related Compounds

Compound Name / Feature Sulfonyl Fluoride Derivatives Chlorinated Aromatics Nitro-Substituted Aromatics Conjugated Dienes
Target Compound Yes Yes (two Cl) Yes (NO₂) Yes (buta-1,3-diene)
Benzene Sulfonyl Fluoride Yes No No No
4-Nitrochlorobenzene No Yes (one Cl) Yes (NO₂) No
1,3-Diphenylbutadiene Derivatives No Variable Variable Yes

Key Observations :

Sulfonyl Fluoride Reactivity: The sulfonyl fluoride group in the target compound enhances electrophilicity compared to non-fluorinated sulfonates (e.g., sulfonic acids). This group is critical in covalent inhibitor design, as seen in kinase-targeting probes . In contrast, simple benzene sulfonyl fluoride lacks the conjugated diene and nitro-chlorinated aromatic system, resulting in lower steric hindrance and reduced thermal stability (boiling point: ~300°C vs. 547.1°C for the target compound) .

This contrasts with analogs like 2-chloro-4-methylbenzene sulfonyl fluoride, where electron-donating groups reduce reactivity . Dual chlorine substitution (on both aromatic rings) may enhance hydrophobicity and membrane permeability compared to mono-chlorinated analogs.

Conjugated Butadiene Linker: The buta-1,3-dienyl spacer enables extended π-conjugation, which may redshift UV-Vis absorption spectra compared to single-bonded linkers.

Thermal and Physicochemical Stability

The target compound exhibits exceptional thermal stability (melting point: 284.7°C), surpassing simpler sulfonyl fluorides (e.g., phenyl sulfonyl fluoride, mp: ~50°C). This is attributed to strong intermolecular interactions (e.g., dipole-dipole, van der Waals) from its bulky, planar structure .

Research Implications and Limitations

While the target compound’s structural complexity offers unique reactivity, further studies are needed to:

  • Characterize its biological activity (e.g., protease inhibition).
  • Compare synthetic yields and purification challenges with analogs.
  • Explore substituent effects (e.g., replacing nitro with cyano groups).

Biological Activity

5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, with the CAS number 31368-32-8, is a synthetic organic compound known for its potential biological activities. This compound features a complex structure that includes a chloro group, a nitrophenyl moiety, and a sulfonyl fluoride functional group, which contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₆H₁₀Cl₂FNO₄S
Molecular Weight402.22 g/mol
Density1.513 g/cm³
Boiling Point547.1 °C at 760 mmHg
Flash Point284.7 °C
Refractive Index1.628

The biological activity of this compound primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonyl fluoride group can react with nucleophiles such as amines and thiols, leading to the formation of sulfonamide derivatives or sulfonates, which may exhibit various biological effects including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study demonstrated that related sulfonamide compounds showed effective inhibition against a range of bacterial strains, suggesting that this compound may also exhibit similar activities due to structural similarities.

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation and promote cell death in breast cancer and leukemia models.

Case Studies

  • Antimicrobial Efficacy : A comparative study on sulfonamide derivatives revealed that certain modifications to the benzene ring enhanced antibacterial activity against Gram-positive bacteria. The introduction of a chloro group was found to increase lipophilicity, improving membrane penetration.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies suggested that the compound disrupts microtubule dynamics, leading to mitotic arrest.
  • Structure-Activity Relationship (SAR) : Analyses of various derivatives have established a correlation between the presence of electron-withdrawing groups (like nitro and chloro) and increased biological activity. This supports the hypothesis that electronic properties significantly influence the reactivity and efficacy of such compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride?

  • Methodology : Multi-step organic synthesis is required, starting with chlorinated and nitro-substituted aromatic precursors. Key steps include coupling reactions (e.g., Suzuki or Heck reactions) to assemble the buta-1,3-dienyl bridge. The sulfonyl fluoride group is introduced via sulfonation followed by fluorination. Critical parameters include temperature control (40–80°C), solvent choice (e.g., THF or DMF for polar intermediates), and reaction time optimization (24–72 hours). Purification involves column chromatography and recrystallization .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1^1H/13^13C NMR and FT-IR. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Purity >98% is typical for biological assays .
  • Structural Confirmation :
  • NMR : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons), 13^13C NMR (δ 120–140 ppm for nitro-substituted carbons).
  • Mass Spectrometry : HRMS (expected [M+H]+^+: 459.89 g/mol) .

Advanced Research Questions

Q. How do the electronic properties of the chloro and nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The electron-withdrawing nitro group (-NO2_2) at the 4-position of the phenyl ring enhances the electrophilicity of the sulfonyl fluoride group, facilitating nucleophilic attacks (e.g., by thiols or amines).
  • The chloro substituents (at 5- and 2-positions) induce steric hindrance, which may slow reactions with bulky nucleophiles. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .
    • Experimental Validation : Perform kinetic studies using varying nucleophiles (e.g., sodium azide, benzylamine) in polar aprotic solvents (DMSO, DMF). Monitor reaction rates via 19^{19}F NMR or LC-MS .

Q. What methodologies are effective for assessing the compound’s potential as a covalent enzyme inhibitor?

  • Approach :

  • Target Identification : Screen against serine hydrolases (e.g., proteases, esterases) using activity-based protein profiling (ABPP). The sulfonyl fluoride group forms stable covalent bonds with active-site serine residues .
  • Kinetic Analysis : Determine kinact/KIk_{inact}/K_I (inactivation efficiency) via pre-incubation assays. Use fluorogenic substrates (e.g., AMC-linked peptides) to measure residual enzyme activity .
    • Data Interpretation : Compare inhibition kinetics with known sulfonyl fluoride inhibitors (e.g., PMSF) to evaluate specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values across studies may arise from differences in assay conditions (pH, temperature) or enzyme isoforms.
  • Resolution Strategy :

  • Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) using recombinant enzymes.
  • QSAR Analysis : Correlate structural variations (e.g., nitro group position) with activity using molecular docking and free-energy perturbation simulations .

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